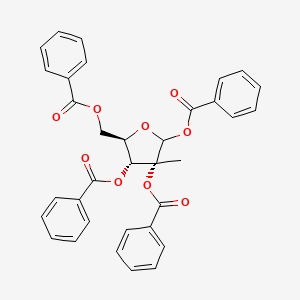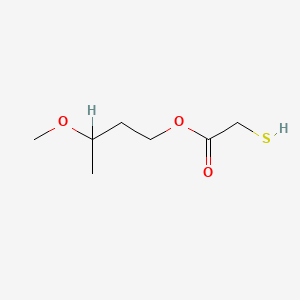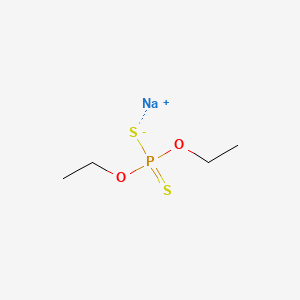
2-(4-ブロモベンジル)マロン酸ジエチル
概要
説明
Diethyl 2-(4-bromobenzyl)malonate is an organic compound with the molecular formula C14H17BrO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-bromobenzyl group and two ethyl ester groups. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
科学的研究の応用
Diethyl 2-(4-bromobenzyl)malonate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving malonate derivatives.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties
作用機序
In terms of pharmacokinetics, the compound’s properties such as its solubility, lipophilicity, and molecular weight could influence its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, its solubility could affect its absorption and distribution in the body, while its molecular weight could influence its metabolism and excretion .
The compound’s action and efficacy could also be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(4-bromobenzyl)malonate typically involves the alkylation of diethyl malonate with 4-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, which deprotonates the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 4-bromobenzyl bromide to yield Diethyl 2-(4-bromobenzyl)malonate .
Industrial Production Methods: On an industrial scale, the production of Diethyl 2-(4-bromobenzyl)malonate follows similar principles but may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: Diethyl 2-(4-bromobenzyl)malonate can undergo various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester functionalities.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted benzyl acetates.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for ester hydrolysis.
Decarboxylation: Heating the compound in the presence of a strong acid or base can induce decarboxylation.
Major Products:
Alkylation: Yields dialkylated malonates.
Hydrolysis: Produces diethyl malonate and 4-bromobenzyl alcohol.
Decarboxylation: Forms substituted benzyl acetates and carbon dioxide.
類似化合物との比較
Diethyl malonate: A simpler ester of malonic acid without the bromobenzyl substitution.
Diethyl 2-benzylmalonate: Similar structure but with a benzyl group instead of a 4-bromobenzyl group.
Diethyl 2-(4-chlorobenzyl)malonate: Contains a 4-chlorobenzyl group instead of a 4-bromobenzyl group.
Uniqueness: Diethyl 2-(4-bromobenzyl)malonate is unique due to the presence of the bromine atom, which can participate in further functionalization reactions, such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions. This makes it a valuable intermediate in the synthesis of brominated aromatic compounds .
特性
IUPAC Name |
diethyl 2-[(4-bromophenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUINVWBCZQIJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446228 | |
| Record name | diethyl 2-(4-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70146-78-0 | |
| Record name | diethyl 2-(4-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)







![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)

